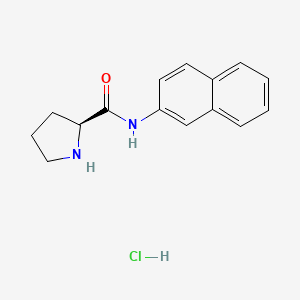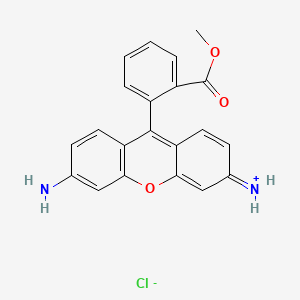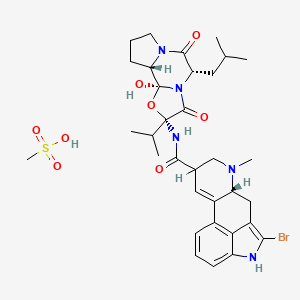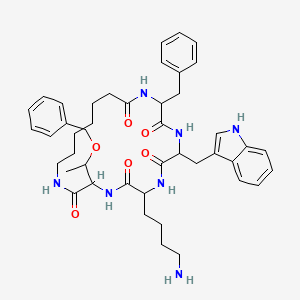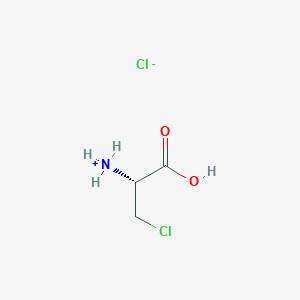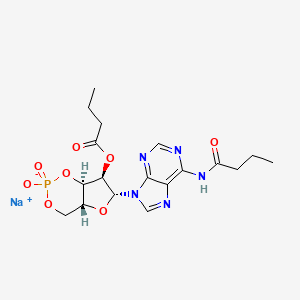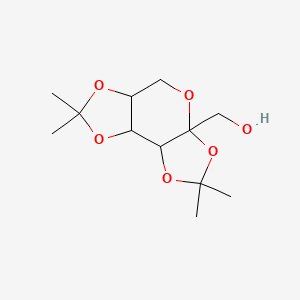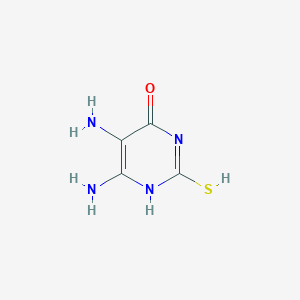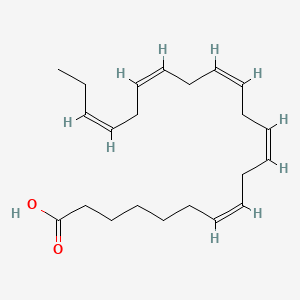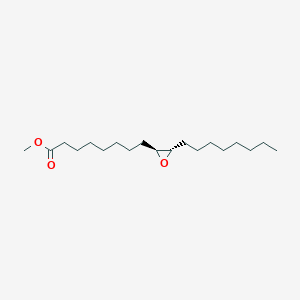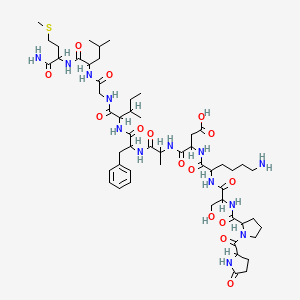
Eledoisin Acetate
説明
Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides . Like all tachykinin peptides, Eledoisin shares the same consensus C-terminal sequence, that is, Phe-Xxx-Gly-Leu-Met-NH . The invariant “Phe7” residue is probably required for receptor binding .
Synthesis Analysis
The synthesis of Eledoisin involves the use of alpha-chymotrypsin-catalyzed reactions . The peptide yield was determined in various systems: buffered aqueous media, frozen solutions, organic media, and cosolvent mixtures . The best yields were obtained in buffered aqueous solutions .Molecular Structure Analysis
Eledoisin Acetate has a molecular formula of C56H89N13O17S . The molecular weight is 1248.4 g/mol . The structure of this compound includes an invariant “Phe7” residue, which is probably required for receptor binding .Chemical Reactions Analysis
The synthesis of Eledoisin involves alpha-chymotrypsin-catalyzed reactions . The peptide yield was determined in various systems: buffered aqueous media, frozen solutions, organic media, and cosolvent mixtures . The best yields were obtained in buffered aqueous solutions .科学的研究の応用
Ophthalmological Applications :
- Eledoisin has been found effective in increasing tear secretion in patients with dry eye syndrome. Gobbels, Selbach, and Spitznas (2004) reported that topical application of eledoisin significantly increased both tear volume and tear flow in subjects with severe dry eyes, with effects lasting up to 2 hours after instillation (Gobbels, Selbach, & Spitznas, 2004).
- Another study by Impicciatore, Maraini, and Bertaccini (2004) found that eledoisin eye drops were particularly effective in subjects suffering from hypofunction of lacrimal glands, showing a striking stimulant effect in these patients (Impicciatore, Maraini, & Bertaccini, 2004).
- In a study on the treatment of iatrogenic dry eye disease, Nebbioso et al. (2013) evaluated the effects of eye drops containing eledoisin and found them beneficial in patients suffering from discomfort syndrome secondary to primary open-angle glaucoma (Nebbioso, Evangelista, Librando, Plateroti, & Pescosolido, 2013).
Neurological and Physiological Research :
- Grace, Chandrashekar, and Cowsik (2003) investigated the structure of eledoisin and found that it adopts different conformations in various environments, which is critical for understanding its interaction with neuroreceptors (Grace, Chandrashekar, & Cowsik, 2003).
- The study by Fregnan and Glaesser (2011) highlighted eledoisin's oxytocic activity on the uterus in rabbits, indicating its potential influence on uterine contractions (Fregnan & Glaesser, 2011).
- Caro et al. (2004) examined the behavioral and electrocortical modifications induced by eledoisin in rats, noting effects such as reduced explorative behavior and signs of a depressive effect (Caro, Micossi, Venturi, Brancati, & Scarnati, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




